4-Bromo-3-isopropylpyridine

Description

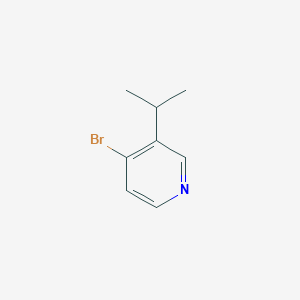

4-Bromo-3-isopropylpyridine is a brominated pyridine derivative with the molecular formula C₈H₁₀BrN. It features a bromine atom at the 4-position and an isopropyl group (-CH(CH₃)₂) at the 3-position of the pyridine ring. The isopropyl group contributes steric bulk and hydrophobicity, influencing both reactivity and solubility, while the bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) .

Properties

IUPAC Name |

4-bromo-3-propan-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(2)7-5-10-4-3-8(7)9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJAFGDJGKKGML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CN=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101300107 | |

| Record name | 4-Bromo-3-(1-methylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10168-01-1 | |

| Record name | 4-Bromo-3-(1-methylethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10168-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-(1-methylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-isopropylpyridine typically involves the bromination of 3-isopropylpyridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the pyridine ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-isopropylpyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions to form biaryl compounds.

Stille Coupling: This reaction uses organotin reagents and palladium catalysts to achieve similar coupling results.

Major Products Formed: The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Bromo-3-isopropylpyridine has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: It serves as a building block for the development of biologically active compounds, including potential drug candidates.

Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of therapeutic agents.

Industry: It is used in the production of advanced materials, such as polymers and electronic components

Mechanism of Action

The mechanism of action of 4-Bromo-3-isopropylpyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate that facilitates the formation of new chemical bonds. Its bromine atom can be easily replaced by other functional groups, making it a versatile building block. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are subjects of ongoing research .

Comparison with Similar Compounds

Positional Isomers: 2-Bromo-3-methylpyridine

Structural Differences :

- Bromine is at position 2, and a methyl group (-CH₃) is at position 3.

- Molecular formula: C₆H₆BrN (smaller molecular weight than 4-Bromo-3-isopropylpyridine).

Key Findings :

- The 2-bromo substituent alters electronic distribution, making the pyridine ring less electron-deficient compared to 4-bromo derivatives.

- Methyl groups impose less steric hindrance than isopropyl, enabling faster reaction kinetics in nucleophilic substitutions .

| Property | This compound | 2-Bromo-3-methylpyridine |

|---|---|---|

| Molecular Weight | 214.08 g/mol | 172.03 g/mol |

| Substituent Steric Bulk | High (isopropyl) | Low (methyl) |

| Reactivity in Cross-Coupling | Moderate (steric hindrance) | High (less hindrance) |

Substituent Variation: 4-Bromo-2-cyclopropylpyridine

Structural Differences :

- Cyclopropyl group (-C₃H₅) at position 2 instead of isopropyl at position 3.

- Molecular formula: C₈H₈BrN (two fewer hydrogens due to cyclopropane ring strain).

Key Findings :

- The cyclopropyl group introduces ring strain and slight electron-withdrawing effects, contrasting with the electron-donating isopropyl group.

Functional Group Variation: 4-Bromo-3-hydroxypyridine

Structural Differences :

- Hydroxyl (-OH) replaces isopropyl at position 3.

- Molecular formula: C₅H₄BrNO.

Key Findings :

Electron-Donating Groups: 4-Amino-3-bromopyridine

Structural Differences :

- Amino (-NH₂) group at position 4, bromine at position 3.

- Molecular formula: C₅H₅BrN₂ .

Key Findings :

Multi-Halogenated Derivatives: 3-Bromo-2-chloro-5-fluoropyridine

Structural Differences :

- Additional chlorine (position 2) and fluorine (position 5).

- Molecular formula: C₅H₂BrClFN .

Key Findings :

- Electron-withdrawing halogens reduce electron density, slowing cross-coupling reactions compared to mono-bromo derivatives.

- Enhanced stability but lower reactivity in aromatic substitutions .

Research Implications

- Steric vs. Electronic Effects: The isopropyl group in this compound prioritizes steric control in reactions, whereas amino or hydroxyl substituents emphasize electronic modulation.

- Solubility and Reactivity: Hydrophobic substituents (isopropyl) favor organic-phase reactions, while polar groups (hydroxyl, amino) enhance aqueous compatibility.

- Multi-Halogenation : Compounds like 3-Bromo-2-chloro-5-fluoropyridine are less reactive but offer stability for high-temperature applications .

Biological Activity

4-Bromo-3-isopropylpyridine is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 4-position and an isopropyl group at the 3-position of the pyridine ring. This unique structure influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom and the isopropyl group enhance its binding affinity and specificity, which can lead to inhibition or activation of various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Inhibition : It has been studied for its potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Inhibiting these enzymes can affect the metabolism of various pharmaceutical compounds, potentially leading to increased efficacy or toxicity .

- Receptor Binding : The compound has shown promise in receptor binding studies, indicating its potential role in modulating receptor activity. This could have implications for developing new therapeutic agents targeting specific pathways .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Inhibition of Cytochrome P450 : A study demonstrated that this compound inhibits certain cytochrome P450 isoforms, which are essential for drug metabolism. This inhibition could lead to significant interactions with co-administered drugs .

- Impact on Metabolic Pathways : Research has indicated that this compound can alter metabolic pathways by interacting with specific enzymes, affecting the overall metabolic profile in biological systems .

- Potential Therapeutic Applications : Preliminary findings suggest that derivatives of this compound may serve as lead compounds in drug development due to their unique biological activities .

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals distinct differences in their biological activity:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Isopropyl group provides steric hindrance | Inhibits cytochrome P450 |

| 4-Bromo-2-methylpyridine | Methyl group offers less steric hindrance | Moderate enzyme inhibition |

| 4-Bromo-2-ethylpyridine | Ethyl group has moderate steric effects | Variable receptor binding |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.